![molecular formula C9H7ClN2O2S B6534525 5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide CAS No. 1021224-11-2](/img/structure/B6534525.png)
5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide” is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor .
Synthesis Analysis
The synthesis of oxazole derivatives, including “5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide”, involves several steps. The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound is part of a new class of potent FXa inhibitors . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Physical And Chemical Properties Analysis
The compound has a specific molecular formula of C19H18ClN3O5S . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives, including F5067-0036, play a crucial role in medicinal chemistry. Researchers have identified several therapeutic properties associated with these compounds:
- Anti-inflammatory : Thiophene derivatives exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions .
Material Science
Thiophenes find applications beyond medicine:
- Light-emitting diodes (LEDs) : Researchers use thiophene derivatives in fabricating LEDs due to their electronic properties and luminescent behavior .
- Corrosion inhibition : Thiophenes act as inhibitors in preventing metal corrosion, crucial for material protection .
Plant Hormones
Indole derivatives, which include thiophenes, are essential in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to F5067-0036, understanding indole derivatives sheds light on their broader biological significance .
Antibacterial Potential
Oxazole derivatives, which share structural similarities with thiophenes, have been investigated for their antibacterial activity. Although not specific to F5067-0036, this information provides context:
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .
Pharmacokinetics
The compound has been identified as a potent FXa inhibitor with good oral bioavailability . This makes it a promising candidate for oral administration without the need for routine coagulation monitoring .
Result of Action
Inhibition of FXa by the compound produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it is generally understood that factors such as pH, temperature, and the presence of other substances can impact the effectiveness of a drug
Future Directions
properties
IUPAC Name |
5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-5-4-8(14-12-5)11-9(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOXPQJOWQCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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